molecular formula C14H16N2O2 B3007376 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide CAS No. 1045955-61-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B3007376
CAS No.: 1045955-61-0
M. Wt: 244.294
InChI Key: UGFHDUADIGWDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide is a heterocyclic carboxamide compound featuring a furan ring linked to a carboxamide group substituted with a cyclopropyl moiety and a 1-methylpyrrole-derived alkyl chain. Its structure combines aromatic (furan, pyrrole) and aliphatic (cyclopropyl) components, which may influence its physicochemical properties and biological activity.

Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHDUADIGWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized through the reaction of an appropriate aldehyde with an amine under acidic conditions.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Furan Carboxamide Formation: The final step involves the coupling of the pyrrole intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or furan rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs.

Scientific Research Applications

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s comparison with analogs focuses on substituents, functional groups, and heterocyclic cores, which dictate solubility, stability, and target interactions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Biological Targets References
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide C₁₅H₁₇N₂O₂ 257.31 Cyclopropyl, 1-methylpyrrole-methyl Carboxamide, Furan, Pyrrole HDACs, Kinases
MC1568 (3-[5-(3-(3-Fluorophenyl)−3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide) C₁₈H₁₈FN₂O₃ 329.35 1-methylpyrrole, fluorophenyl-propenoyl, N-hydroxy Hydroxamic acid, Pyrrole, Ketone HDACs
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide C₂₅H₂₆N₂O₂ 386.49 Phenyl, 2-phenylethyl-piperidine Carboxamide, Furan, Piperidine CNS targets (e.g., receptors)
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 1017437-76-1) C₁₄H₁₆N₂O₃ 260.29 Butyryl, furylmethyl Carboxamide, Pyrrole, Furan Enzymatic inhibition

Analysis of Structural Differences and Implications

Heterocyclic Core Variations
  • Target Compound : Contains a furan-2-carboxamide core, which contrasts with pyrrole-2-carboxamide in CAS 1017437-76-1 . Furan’s oxygen atom may reduce electron density compared to pyrrole’s nitrogen, affecting binding to metal-containing enzymes like HDACs.
  • MC1568: Features a pyrrole ring but integrates a hydroxamic acid group, a known zinc-binding motif critical for HDAC inhibition . The target compound lacks this group, suggesting divergent mechanisms of action.
Substituent Effects
  • Cyclopropyl vs. Aromatic Groups: The target’s cyclopropyl substituent may enhance metabolic stability compared to MC1568’s fluorophenyl-propenoyl chain or CAS 1017437-76-1’s butyryl group, which are prone to oxidative metabolism .
  • Phenylpiperidine in N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide : The bulky aromatic and piperidine groups likely increase lipophilicity, favoring blood-brain barrier penetration, unlike the target compound’s compact cyclopropyl group .
Functional Group Impact
  • Hydroxamic Acid (MC1568) vs. Carboxamide (Target) : Hydroxamic acids exhibit strong chelation with zinc ions in HDAC active sites, whereas carboxamides rely on hydrogen bonding or hydrophobic interactions. This difference may result in lower potency for the target compound in HDAC inhibition .
  • Furan vs. Pyrrole : The oxygen atom in furan may reduce basicity compared to pyrrole’s nitrogen, altering solubility and protein interaction profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.